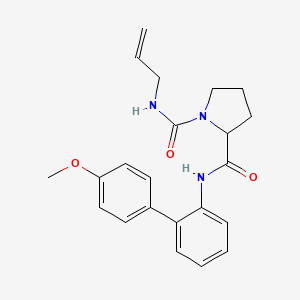![molecular formula C18H12FN5O B6075304 2-[(4-FLUOROPHENYL)AMINO]-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B6075304.png)
2-[(4-FLUOROPHENYL)AMINO]-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluorophenyl)amino]-5-(pyridin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a pyridopyrimidine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the fluorophenyl and pyridinyl groups enhances its binding affinity and specificity towards certain biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-fluorophenyl)amino]-5-(pyridin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves the following steps:
Formation of the Pyridopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as aminopyridines and diaminopyrimidines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with an amine group.
Final Assembly: The final product is obtained by coupling the pyridopyrimidine core with the fluorophenyl and pyridinyl groups under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridopyrimidine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure, such as reducing nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenated precursors and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its role as a kinase inhibitor, which can regulate various cellular processes.
Medicine: It shows promise in the development of anticancer drugs due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-[(4-fluorophenyl)amino]-5-(pyridin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, primarily kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This makes it a potent inhibitor of cancer cell growth.
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activities.
Pyrido[3,4-d]pyrimidine Derivatives: These derivatives have shown therapeutic potential in various biological applications.
Uniqueness: 2-[(4-Fluorophenyl)amino]-5-(pyridin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is unique due to the specific combination of the fluorophenyl and pyridinyl groups, which enhances its binding affinity and specificity towards certain kinases. This makes it a valuable compound in the development of targeted therapies for cancer and other diseases.
Propiedades
IUPAC Name |
2-(4-fluoroanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O/c19-12-1-3-13(4-2-12)22-18-23-16-15(17(25)24-18)14(7-10-21-16)11-5-8-20-9-6-11/h1-10H,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQJHOLXLAREAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
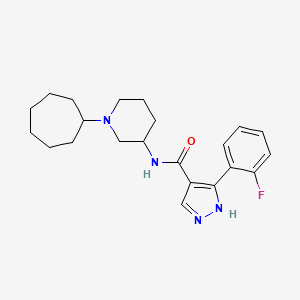
![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6075239.png)
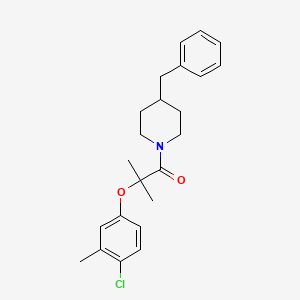
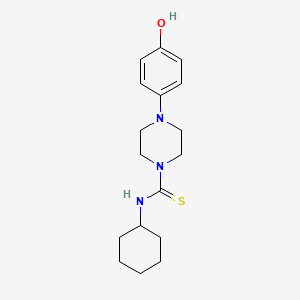
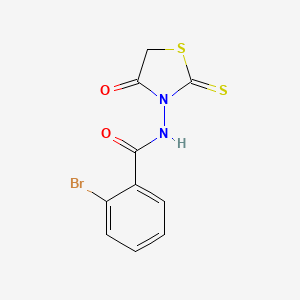
![N-(3,4-difluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6075265.png)
![2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide](/img/structure/B6075271.png)
![2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6075276.png)
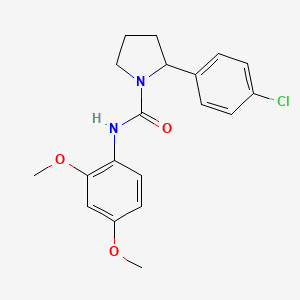
![(2-CHLOROPHENYL)-N-[4-(4-PYRIDYLCARBONYL)PHENYL]METHANESULFONAMIDE](/img/structure/B6075290.png)
![2-(3,4-DICHLOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B6075292.png)
![N-(3-pyrazol-1-ylphenyl)-1-[3-(1H-pyrazol-4-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B6075294.png)
